molecular formula C15H13NO B1352290 (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one CAS No. 2403-30-7

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Cat. No. B1352290
CAS RN: 2403-30-7
M. Wt: 223.27 g/mol
InChI Key: VEKSFLTVXIEEAX-IZZDOVSWSA-N
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Description

“(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . It is also commonly known as chalcone.


Molecular Structure Analysis

The molecular structure of “(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The detailed structural analysis is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” include a melting point of 108 °C, a predicted boiling point of 424.5±45.0 °C, and a predicted density of 1.162±0.06 g/cm3 . The compound has a predicted pKa value of 1.72±0.10 .

Scientific Research Applications

Chemical and Antibacterial Activities

A study by Deghady et al. (2021) utilized density functional theory and molecular docking investigations to explore the chemical reactivity and antibacterial potential of a compound structurally related to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one. The compound exhibited significant antibacterial activity against Staphylococcus aureus, attributed to its carbonyl group forming multiple bonds with the bacteria's key proteins, indicating a promising application in developing antibacterial agents Deghady, Hussein, Alhamzani, & Mera, 2021.

Antioxidant Properties

Sulpizio et al. (2016) synthesized and characterized three 2'-aminochalcone derivatives to assess their in vitro antioxidant activities. The study found that aminochalcones, closely related to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, exhibit significant antioxidant properties, suggesting their potential in therapeutic applications for diseases associated with oxidative stress Sulpizio, Roller, Giester, & Rompel, 2016.

Corrosion Inhibition

Baskar et al. (2012) explored the corrosion inhibition properties of biphenyl chalcone derivatives, including (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, on mild steel in an acidic medium. The study revealed that these compounds effectively inhibit corrosion, primarily through adsorption on the steel surface, highlighting their potential as environmentally friendly corrosion inhibitors in industrial applications Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012.

Molecular Docking for Antiviral Research

Almeida-Neto et al. (2020) conducted molecular docking assays to evaluate the interactions of chalcone derivatives with SARS-CoV-2 targets. The study suggests that compounds like (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one could potentially inhibit the virus's interaction with host cells, indicating their relevance in antiviral drug development Almeida-Neto, Matos, Marinho, Marinho, Bezerra de Menezes, Sampaio, Bandeira, Fernandes, Teixeira, Marinho, de Lima-Neto, & dos Santos, 2020.

Nonlinear Optical Properties

Balachandran et al. (2018) investigated the nonlinear optical properties of a compound similar to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, revealing significant second- and third-order nonlinearities. These findings suggest potential applications in the development of optical materials and devices Balachandran, Anitha, Narayana, Karunanidhi, & Revathi, 2018.

Safety And Hazards

“(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” is classified as an irritant . For safety measures, it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKSFLTVXIEEAX-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417747
Record name (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

CAS RN

2403-30-7
Record name NSC371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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